molecular formula C10H11ClN2O3 B2887214 Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate CAS No. 2411289-30-8

Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate

Cat. No. B2887214
CAS RN: 2411289-30-8
M. Wt: 242.66
InChI Key: DFTWQVMDTHXBBA-UHFFFAOYSA-N
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Description

Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to have an effect on the central nervous system, including the potential to act as a sedative.

Advantages and Limitations for Lab Experiments

Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several possible future directions for the study of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate. One possible direction is to investigate its potential use in the treatment of other diseases, such as viral infections. Another possible direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, research could be conducted to improve the solubility of the compound in water, which would make it easier to work with in aqueous solutions.

Synthesis Methods

Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate is synthesized using a multistep process. The first step involves the reaction of 2-chloroacetic acid with 2-aminomethylpyridine. This reaction results in the formation of 2-chloro-N-(pyridin-2-ylmethyl)acetamide. The second step involves the reaction of the compound obtained from the first step with methyl 3-pyridinecarboxylate. This reaction results in the formation of Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate.

Scientific Research Applications

Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate has various scientific research applications. It has been studied for its potential use in the treatment of cancer, bacterial infections, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-10(15)8-2-7(4-12-6-8)5-13-9(14)3-11/h2,4,6H,3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWQVMDTHXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(2-chloroacetamido)methyl]pyridine-3-carboxylate

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